2-Nonadecanone

Catalog No.
S600195
CAS No.
629-66-3
M.F
C19H38O
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonadecanone

CAS Number

629-66-3

Product Name

2-Nonadecanone

IUPAC Name

nonadecan-2-one

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3

InChI Key

IEDKVDCIEARIIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)C

Synonyms

Methyl-n-heptadecyl ketone

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C

The exact mass of the compound 2-Nonadecanone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ketone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Nonadecanone (CAS 629-66-3), also known as methyl heptadecyl ketone, is a long-chain aliphatic ketone characterized by a 19-carbon backbone with a carbonyl group at the C2 position. As a stable, hydrophobic solid at room temperature with a melting point of approximately 54–58 °C, it serves as a critical procurement target for specialized industrial and research applications [REFS-1, REFS-2]. Its primary utility spans acting as a high-energy-density component in solid-liquid phase change materials (PCMs), a persistent waxy attractant in semiochemical and pheromone formulations, and a precise structural model for long-chain ketone photo-elimination studies. For industrial buyers and formulation scientists, 2-nonadecanone offers a unique combination of low volatility, specific thermal phase behavior, and targeted biological activity that shorter-chain or symmetric analogs cannot replicate.

Substituting 2-nonadecanone with generic in-class alternatives, such as shorter-chain homologs (e.g., 2-undecanone) or symmetric isomers (e.g., 10-nonadecanone), critically compromises application-specific performance. In thermal energy storage, replacing 2-nonadecanone with 10-nonadecanone results in a measurable drop in the enthalpy of fusion, directly reducing the latent heat capacity and overall energy density of the phase change material [1]. In agricultural pest management and semiochemical formulations, substituting with highly volatile short-chain ketones transforms a persistent, slow-release contact pheromone into a transient spatial repellent, drastically reducing field efficacy and necessitating frequent lure replacement[2]. Consequently, procurement decisions must prioritize the exact C19 asymmetric structure of 2-nonadecanone to maintain predictable thermal, photochemical, and biological performance.

Latent Heat Capacity in Solid-Liquid Phase Change Materials

For thermal management applications, the position of the carbonyl group significantly impacts the energy density of the material. Differential scanning calorimetry (DSC) demonstrates that 2-nonadecanone possesses an enthalpy of fusion of 68.65 kJ/mol at its melting point of 328 K [1]. In direct contrast, its symmetric isomer, 10-nonadecanone, yields a lower enthalpy of fusion of 66.67 kJ/mol at 330 K[1]. This quantitative advantage makes 2-nonadecanone a superior, more energy-dense candidate for solid-liquid thermal energy storage formulations.

Evidence DimensionEnthalpy of fusion (ΔfusH)
Target Compound Data68.65 kJ/mol (at 328 K)
Comparator Or Baseline10-Nonadecanone (66.67 kJ/mol at 330 K)
Quantified Difference+1.98 kJ/mol higher latent heat capacity
ConditionsDifferential scanning calorimetry (DSC) of pure compounds

Maximizes energy storage density per mole in phase change material (PCM) formulations, improving thermal management efficiency.

Photochemical Selectivity in Norrish Type II Reactions

In studies of chain-length dependent photochemical selectivity, 2-nonadecanone serves as a critical model for long-chain ketone photo-elimination. When subjected to UV irradiation in smectic and solid phases, 2-nonadecanone demonstrates highly specific spatial restrictions compared to shorter-chain homologs like 2-pentadecanone. Quantitative analysis reveals that more than 85% of its photoproducts are derived from carbonyl reduction and Norrish II processes[1]. This predictable, chain-length-specific behavior makes it an essential standard for studying polymer photooxidation and generating targeted vinyl-terminated fragments.

Evidence DimensionPhotoproduct yield pathway
Target Compound Data>85% derived from carbonyl reduction and Norrish II processes
Comparator Or BaselineShorter-chain alkanones (e.g., 2-pentadecanone) (Exhibit divergent photoproduct ratios due to lower spatial restriction)
Quantified DifferenceHighly specific >85% Norrish II / reduction yield in smectic phases
ConditionsUV irradiation in smectic/solid matrices

Provides a predictable, long-chain standard for modeling polymer photooxidation and synthesizing specific vinyl-terminated fragments.

Environmental Persistence and Contact Semiochemical Activity

In agricultural pest management and pollinator attraction, the volatility of the active ketone dictates field efficacy. 2-Nonadecanone (C19) functions as a persistent, waxy contact sex pheromone for pests such as the Rhodesian cowpea weevil (Callosobruchus rhodesianus) and as a long-lasting floral attractant [REFS-3, REFS-4]. Compared to shorter-chain methyl ketones like 2-undecanone (C11), which are highly volatile and typically act as transient spatial repellents, 2-nonadecanone's high molecular weight prevents rapid evaporation. This allows the compound to maintain prolonged contact activity and environmental persistence in slow-release lure formulations [1].

Evidence DimensionVolatility and behavioral response duration
Target Compound DataPersistent contact sex pheromone and waxy attractant (low volatility)
Comparator Or Baseline2-Undecanone (Highly volatile transient spatial repellent)
Quantified DifferenceExtended field duration and contact-specific behavioral elicitation
ConditionsCuticular hydrocarbon profiling and field lure formulations

Ensures extended field efficacy and stable release rates for agricultural pest traps without requiring frequent lure replacement.

Formulation of High-Density Phase Change Materials (PCMs)

Due to its superior enthalpy of fusion (68.65 kJ/mol) compared to symmetric isomers, 2-nonadecanone is the preferred choice for solid-liquid thermal energy storage systems requiring maximum latent heat capacity at ~55 °C [1].

Development of Slow-Release Agricultural Pheromone Lures

Its low volatility and specific biological activity make 2-nonadecanone an essential active ingredient in long-lasting contact sex pheromone traps for stored-product pests like the Rhodesian cowpea weevil, outperforming transient short-chain repellents [2].

Standardization of Polymer Photooxidation Models

In photochemical research, 2-nonadecanone is utilized as a precise model compound to study chain-length dependent Norrish Type II reactions in smectic phases, enabling accurate mapping of polymer degradation and vinyl-fragment generation[3].

XLogP3

8.4

Melting Point

57.0 °C

Other CAS

629-66-3

Wikipedia

2-Nonadecanone

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-15-2023

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